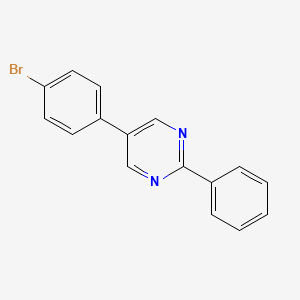

5-(4-Bromophenyl)-2-phenylpyrimidine

Description

Structure

3D Structure

Properties

CAS No. |

193886-10-1 |

|---|---|

Molecular Formula |

C16H11BrN2 |

Molecular Weight |

311.18 g/mol |

IUPAC Name |

5-(4-bromophenyl)-2-phenylpyrimidine |

InChI |

InChI=1S/C16H11BrN2/c17-15-8-6-12(7-9-15)14-10-18-16(19-11-14)13-4-2-1-3-5-13/h1-11H |

InChI Key |

WYJFINDNTKXFRB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 4 Bromophenyl 2 Phenylpyrimidine and Its Congeners

Conventional and Modern Approaches to Pyrimidine (B1678525) Ring Construction

The formation of the central pyrimidine heterocycle is the cornerstone of synthesizing the target compound. This typically involves building the ring from acyclic precursors that already contain the desired aryl substituents.

Cyclization Reactions for Pyrimidine Core Formation

The most fundamental approach to constructing the pyrimidine core is through cyclocondensation reactions. These methods involve the reaction of a three-carbon dielectrophilic component with a diamine or amidine derivative. For the synthesis of 2,5-disubstituted pyrimidines, the Principal Synthesis, or a variation thereof, is commonly employed. This involves reacting a β-dicarbonyl compound or its synthetic equivalent with an amidine.

A relevant synthetic pathway is demonstrated in the preparation of 5-(4-bromophenyl)-4,6-dichloropyrimidine, a key intermediate for various pharmaceutical agents. google.comgoogle.com This multi-step process begins with commercially available p-bromophenylacetic acid and proceeds through a cyclization step to form the pyrimidine ring. google.comgoogle.com The initial steps involve converting p-bromophenylacetic acid into a malonic ester derivative, which then serves as the C-C-C backbone for the pyrimidine ring. google.com The crucial cyclization is achieved by reacting this malonate intermediate with formamidine (B1211174) hydrochloride under basic conditions to yield 5-(4-bromophenyl)-4,6-dihydroxypyrimidine. google.comgoogle.com This dihydroxy intermediate is then chlorinated to provide the versatile dichloropyrimidine derivative. google.comatlantis-press.com

Table 1: Multi-step Synthesis of 5-(4-Bromophenyl)-4,6-dichloropyrimidine Intermediate

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | p-Bromophenylacetic acid, Methanol | Solid acid catalyst, Reflux | Methyl p-bromophenylacetate | High | google.com |

| 2 | Methyl p-bromophenylacetate, Dimethyl carbonate | Sodium methoxide (B1231860) | 2-(4-Bromophenyl)-malonic acid-1,3-dimethyl ester | High | google.com |

| 3 | 2-(4-Bromophenyl)-malonic acid-1,3-dimethyl ester | Formamidine hydrochloride, Sodium methoxide | 5-(4-Bromophenyl)-4,6-dihydroxypyrimidine | High | google.com |

| 4 | 5-(4-Bromophenyl)-4,6-dihydroxypyrimidine | POCl₃, Toluene | 5-(4-Bromophenyl)-4,6-dichloropyrimidine | ~93.8% | google.com |

This table illustrates a representative synthetic route to a key congener, highlighting the cyclization step (Step 3) to form the pyrimidine core.

Strategic Introduction of Aryl Substituents

In most synthetic strategies for 5-(4-bromophenyl)-2-phenylpyrimidine, the aryl groups are incorporated into the precursor molecules before the final cyclization step. This pre-functionalization approach ensures the correct placement of the phenyl group at the 2-position and the 4-bromophenyl group at the 5-position.

For the synthesis of the target compound, this would typically involve:

Using Benzamidine (B55565): The 2-phenyl group is introduced by using benzamidine as the N-C-N component in the cyclocondensation reaction.

Using a Substituted Three-Carbon Unit: The 5-(4-bromophenyl) moiety is derived from a 1,3-dielectrophilic precursor that already bears the 4-bromophenyl group at the central carbon, such as a substituted malonaldehyde, β-keto ester, or malonic ester.

The synthesis of 5-aryl pyrimidines often starts from appropriately substituted 1,3-diketones or their equivalents, which ensures the aryl group is placed at the desired position on the resulting heterocycle. rsc.org This approach avoids potentially complex post-cyclization functionalization steps and offers a more direct route to the desired substitution pattern.

Functionalization and Derivatization Strategies

Once the this compound core is assembled, the bromine atom on the phenyl ring serves as a versatile handle for further chemical modifications, primarily through palladium-catalyzed cross-coupling reactions. Additionally, modern C-H activation techniques and regioselective modifications offer pathways to novel derivatives.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromophenyl Moiety (e.g., Suzuki-Miyaura, Sonogashira)

The bromine atom at the 4-position of the phenyl group is ideally suited for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. libretexts.orgyoutube.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a widely used method to form biaryl compounds by coupling an organoboron reagent (like a boronic acid or ester) with an aryl halide. libretexts.orglibretexts.org This reaction is highly effective for modifying the 5-(4-bromophenyl) moiety. Research has demonstrated the successful Suzuki coupling of the related compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine, with a range of arylboronic acids. mdpi.com These reactions typically employ a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄ in a solvent such as 1,4-dioxane. mdpi.com The electronic nature of the boronic acid can influence the reaction, with electron-rich boronic acids often providing good to excellent yields. mdpi.com

Table 2: Suzuki-Miyaura Coupling of 5-(4-Bromophenyl)-4,6-dichloropyrimidine with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 60 | mdpi.com |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 75 | mdpi.com |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | mdpi.com |

| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 55 | mdpi.com |

| 5 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 42 | mdpi.com |

Data adapted from reference mdpi.com. This table shows the versatility of the Suzuki-Miyaura reaction for derivatizing the bromophenyl group.

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and typically a copper(I) co-catalyst, to form a C(sp)-C(sp²) bond. nih.govwikipedia.org This reaction provides a direct route to introduce alkynyl substituents at the 4-position of the bromophenyl ring. The reaction is valuable for creating extended π-conjugated systems. researchgate.net While classic conditions often require high temperatures, modern protocols have been developed that allow the reaction to proceed at room temperature, sometimes even in the absence of a copper co-catalyst. nih.govorganic-chemistry.org The Sonogashira coupling of bromo-substituted pyrimidine derivatives with various terminal alkynes has been shown to be an effective transformation. nih.gov

C-H Activation/Functionalization for Aryl Pyrimidines

Direct C-H activation has emerged as a powerful and atom-economical strategy for functionalizing aromatic and heteroaromatic rings. In the context of aryl pyrimidines, the pyrimidine ring itself can act as a directing group to guide the regioselective functionalization of an attached aryl ring.

Studies have shown that the pyrimidine moiety can direct the palladium-catalyzed C-H arylation, iodination, and acetoxylation of 4-arylpyrimidines. nih.govacs.orgacs.org The reaction occurs with high regioselectivity at the ortho-position of the aryl ring, guided by coordination of the pyrimidine nitrogen to the palladium catalyst. acs.org This strategy allows for the introduction of new aryl groups directly onto the phenyl ring of a precursor without pre-functionalization. The reaction scope includes various aryl iodides as coupling partners, and the resulting products can be further modified, for example, through subsequent Suzuki-Miyaura or Sonogashira reactions. nih.gov

Table 3: Pyrimidine-Directed C-H Arylation of 4-Arylpyrimidines

| 4-Arylpyrimidine Substrate | Coupling Partner (Ar-I) | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Phenylpyrimidine | 4-Iodoanisole | Pd(OAc)₂ / Ag₂CO₃ | 4-(2-(4-Methoxyphenyl)phenyl)pyrimidine | 39 | acs.org |

| 4-(p-Tolyl)pyrimidine | 4-Iodoanisole | Pd(OAc)₂ / Ag₂CO₃ | 4-(2-(4-Methoxyphenyl)-4-methylphenyl)pyrimidine | 36 | acs.org |

| 4-(4-Methoxyphenyl)pyrimidine | 4-Iodoanisole | Pd(OAc)₂ / Ag₂CO₃ | 4-(2,4'-Dimethoxy-[1,1'-biphenyl]-4-yl)pyrimidine | 25 | acs.org |

Data adapted from reference acs.org. This table demonstrates the use of the pyrimidine core to direct C-H functionalization on an attached phenyl ring.

Regioselective Modifications on the Pyrimidine Ring and Aryl Substituents

Beyond derivatization at the bromophenyl group, modifications can also be made directly to the pyrimidine ring, particularly at the C4 and C6 positions, which are not substituted in the parent this compound.

The pyrimidine ring is generally electron-deficient, making it susceptible to nucleophilic attack or metalation. The C4 and C6 positions are electronically similar to the C2 position. Regioselective functionalization can be achieved using modern organometallic techniques. For instance, the use of TMP-based zinc reagents (like TMPZnCl·LiCl) allows for highly regioselective metalation (zincation) of the pyrimidine ring, which can then be trapped with various electrophiles to introduce new functional groups. nih.gov While this has been demonstrated for C2 zincation on unsubstituted pyrimidine, the principles can be extended to other positions depending on the substitution pattern. nih.gov

Furthermore, as shown in the synthesis of the dichloropyrimidine intermediate google.comatlantis-press.com, installing leaving groups such as chlorides at the C4 and C6 positions makes them susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of substituents, including amines, alkoxides, and thiolates, providing access to a vast library of congeners. mdpi.com

Synthesis of Advanced Precursors and Intermediates

The synthesis of 5-aryl-2-phenylpyrimidines often relies on the construction of key intermediates that are subsequently modified to yield the final product. A significant precursor for compounds in this class is 5-(4-bromophenyl)-4,6-dichloropyrimidine. The preparation of this intermediate is a multi-step process that begins with commercially available starting materials. atlantis-press.comatlantis-press.comgoogle.com

The synthesis commences with p-bromophenylacetic acid, which undergoes an esterification reaction to form methyl p-bromophenylacetate. google.com This step traditionally uses catalysts like concentrated sulfuric acid or thionyl chloride, but more recent methods employ solid acid catalysts to simplify post-treatment and enable catalyst recycling. google.com The subsequent reaction involves a condensation with dimethyl carbonate in the presence of a base like sodium methoxide to yield dimethyl 2-(4-bromophenyl)malonate. atlantis-press.comgoogle.com

The following table outlines the key intermediates in a common synthetic route to 5-(4-bromophenyl)-4,6-dichloropyrimidine.

| Intermediate Name | Structure | Key Synthetic Step | Starting Material |

| Methyl p-bromophenylacetate | Esterification | p-Bromophenylacetic acid | |

| Dimethyl 2-(4-bromophenyl)malonate | Condensation | Methyl p-bromophenylacetate | |

| 5-(4-Bromophenyl)pyrimidine-4,6-diol | Cyclization | Dimethyl 2-(4-bromophenyl)malonate | |

| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Chlorination | 5-(4-Bromophenyl)pyrimidine-4,6-diol |

This table is based on synthetic routes described in the literature. atlantis-press.comgoogle.com

Further elaboration of the pyrimidine scaffold, such as the introduction of the 2-phenyl group, can be achieved through cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and frequently used method for creating carbon-carbon bonds between halogenated pyrimidines and aryl boronic acids. researchgate.netsemanticscholar.orgresearchgate.net For instance, dichloropyrimidines can be selectively coupled at the C4 position under specific catalytic conditions, leaving the C2 position available for subsequent reactions. semanticscholar.org This site-selectivity is crucial for the controlled synthesis of complex, multi-substituted pyrimidines. researchgate.net

Green Chemistry Approaches in Pyrimidine Synthesis

Traditional methods for synthesizing pyrimidines often involve hazardous solvents, toxic reagents, and significant energy consumption. rasayanjournal.co.inpowertechjournal.com In response, the principles of green chemistry are increasingly being applied to develop more sustainable and environmentally friendly synthetic routes. researchgate.netbenthamdirect.com These approaches aim to improve reaction efficiency, reduce waste, and utilize safer materials. rasayanjournal.co.in

Several green techniques have been successfully employed for the synthesis of pyrimidine derivatives. nih.gov These include:

Microwave-Assisted Synthesis: This technique uses microwave irradiation to rapidly heat the reaction mixture, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. researchgate.netpowertechjournal.com It is considered a sustainable technology that can be used with recyclable organic solvents. researchgate.net

Ultrasound-Induced Synthesis: Sonication provides mechanical energy to the reaction, which can enhance reaction rates and yields. rasayanjournal.co.inresearchgate.net

Solvent-Free and Mechanochemical Methods: Techniques like grinding reactants together in a mortar and pestle (mechanochemistry) or running reactions without a solvent eliminate the need for potentially toxic and difficult-to-remove solvents. researchgate.netnih.gov These methods are simple, cost-effective, and reduce waste. researchgate.netresearchgate.net A simple, efficient, and environmentally friendly mechanochemical approach using a mortar and pestle under catalyst-free grinding conditions has been developed for pyrimidine synthesis. researchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ionic liquids is a core tenet of green chemistry. rasayanjournal.co.inresearchgate.net Magnetized deionized water has been explored as a green solvent for the one-pot multicomponent synthesis of pyrimidine derivatives under catalyst-free conditions. researchgate.net

Catalyst-Free and Biocatalysis Approaches: The development of reactions that proceed without a catalyst or that use biocatalysts (enzymes) offers significant environmental benefits by avoiding heavy metals and harsh reagents. powertechjournal.comresearchgate.net Visible light irradiation has been used as a green promoter for catalyst-free and solvent-free synthesis of pyrimidine scaffolds. researchgate.net

Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a complex product, which improves atom economy and reduces the number of synthetic steps and purification processes. rasayanjournal.co.inresearchgate.net

The following table summarizes various green chemistry approaches applicable to pyrimidine synthesis.

| Green Chemistry Technique | Principle | Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave energy for rapid, uniform heating. researchgate.net | Reduced reaction times, higher yields, cleaner products. rasayanjournal.co.inresearchgate.net |

| Ultrasound-Assisted Synthesis | Employs acoustic cavitation to accelerate reactions. rasayanjournal.co.in | Enhanced reaction rates and yields. rasayanjournal.co.in |

| Mechanochemistry (Grinding) | Uses mechanical force to induce chemical reactions in the absence of solvents. researchgate.net | Solvent-free, simple workup, high yields, cost-effective. researchgate.netresearchgate.net |

| Visible Light Irradiation | Uses visible light as a green and renewable energy source to promote reactions. nih.gov | Catalyst-free, solvent-free, non-hazardous, high atom economy. researchgate.net |

| Use of Green Solvents (e.g., Water, Ionic Liquids) | Replaces volatile and toxic organic solvents with safer alternatives. rasayanjournal.co.in | Reduced environmental impact and toxicity. rasayanjournal.co.inresearchgate.net |

| Multicomponent Reactions | Combines multiple starting materials in a single, efficient step. rasayanjournal.co.in | High atom economy, operational simplicity, reduced waste. rasayanjournal.co.in |

These greener methodologies represent a significant shift towards more sustainable practices in pharmaceutical and chemical manufacturing, offering pathways to synthesize pyrimidine-based compounds with a reduced environmental footprint. powertechjournal.com

Advanced Spectroscopic and Structural Characterization of 5 4 Bromophenyl 2 Phenylpyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 5-(4-Bromophenyl)-2-phenylpyrimidine in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, the precise connectivity and spatial arrangement of atoms can be established.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is characterized by signals in the aromatic region (typically δ 7.0-9.0 ppm).

The protons on the pyrimidine (B1678525) ring are distinct. The H4 and H6 protons of the pyrimidine ring are chemically equivalent due to the free rotation of the phenyl and bromophenyl groups, and they typically appear as a single sharp singlet. The protons of the phenyl and p-bromophenyl substituents give rise to more complex multiplets. Specific assignments can be made based on chemical shifts and coupling patterns. For instance, protons adjacent to the electronegative nitrogen atoms of the pyrimidine ring are shifted downfield. The para-substituted bromophenyl group shows a characteristic set of two doublets, representing an AA'BB' system.

Detailed analysis of the chemical shifts and coupling constants allows for the assignment of each proton to its specific position on the molecular framework.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Proposed Assignment |

|---|---|---|---|

| 8.70 | s | 2H | H-4, H-6 (Pyrimidine) |

| 8.50 | d | 2H | H-2'', H-6'' (Phenyl) |

| 7.65 | d | 2H | H-2', H-6' (Bromophenyl) |

| 7.55 | m | 3H | H-3'', H-4'', H-5'' (Phenyl) |

| 7.45 | d | 2H | H-3', H-5' (Bromophenyl) |

Note: Assignments are based on typical chemical shifts and predicted splitting patterns. Actual spectra may show minor variations and overlapping multiplets in the 7.40-7.90 ppm range. Data is interpreted from literature findings. vulcanchem.com

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum shows distinct signals for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Carbons in the pyrimidine ring appear at characteristic downfield shifts, with C2 being the most deshielded due to its position between two nitrogen atoms. The C4 and C6 carbons are also significantly downfield. The carbon atom bonded to the bromine (C4') is identifiable by its chemical shift, which is influenced by the heavy atom effect. The remaining aromatic carbons appear in a predictable range.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Proposed Assignment |

|---|---|

| 162.5 | C-2 (Pyrimidine) |

| 157.8 | C-4, C-6 (Pyrimidine) |

| 137.5 | C-1'' (Phenyl) |

| 135.2 | C-1' (Bromophenyl) |

| 132.1 | C-3', C-5' (Bromophenyl) |

| 130.8 | C-4'' (Phenyl) |

| 129.0 | C-2', C-6' (Bromophenyl) |

| 128.5 | C-2'', C-6'' (Phenyl) |

| 128.3 | C-3'', C-5'' (Phenyl) |

| 122.4 | C-4' (C-Br) |

| 118.0 | C-5 (Pyrimidine) |

Note: Assignments are based on general principles and data from related structures. vulcanchem.com The range δ 138.2–121.4 was reported for aromatic carbons. vulcanchem.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are indispensable. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. science.gov For this compound, COSY spectra would show cross-peaks between adjacent protons on the phenyl ring (e.g., H-2''/H-3'' and H-3''/H-4'') and on the bromophenyl ring (H-2'/H-3'). This helps to trace the connectivity within each aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). sdsu.eduuvic.ca An HSQC spectrum would show a cross-peak connecting each proton signal in the ¹H spectrum to the corresponding carbon signal in the ¹³C spectrum, allowing for the definitive assignment of all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying the connectivity across quaternary (non-protonated) carbons by showing correlations between protons and carbons separated by two or three bonds (²JCH and ³JCH). youtube.comuvic.ca Key HMBC correlations would include:

Correlations from the pyrimidine protons (H4/H6) to the carbons of the adjacent phenyl and bromophenyl rings, confirming the points of attachment.

Correlations from the phenyl protons (H-2''/H-6'') to the C2 carbon of the pyrimidine ring.

Correlations from the bromophenyl protons (H-2'/H-6') to the C5 carbon of the pyrimidine ring.

Correlations to the quaternary carbons (C1', C4', C1'', C2, C5), which are vital for assembling the complete molecular puzzle.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the compound. For this compound (C₁₆H₁₁BrN₂), the presence of bromine is a key diagnostic feature, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Description |

|---|---|---|

| [C₁₆H₁₁⁷⁹BrN₂]⁺ | 310.0157 | Molecular ion with ⁷⁹Br |

The fragmentation pattern under electron impact (EI-MS) would likely proceed through pathways characteristic of stable aromatic systems. Plausible fragmentation could include:

Loss of a bromine radical (·Br) to give an ion at m/z 231.

Loss of a phenyl radical (·C₆H₅) from the m/z 231 ion.

Cleavage of the pyrimidine ring, potentially through the loss of HCN.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy provides insight into the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify characteristic bond vibrations. Key absorption bands for this compound include:

~3050 cm⁻¹: Aromatic C-H stretching vibrations. vulcanchem.com

1600-1550 cm⁻¹: C=N and C=C stretching vibrations within the pyrimidine and phenyl rings. A notable band is expected around 1550 cm⁻¹. vulcanchem.com

~1500-1400 cm⁻¹: Additional aromatic ring skeletal vibrations.

~680 cm⁻¹: C-Br stretching vibration, characteristic of the bromophenyl group. vulcanchem.com

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. mdpi.comnih.gov For this molecule, strong Raman signals would be expected for:

Symmetric "ring breathing" modes of the phenyl and pyrimidine rings.

The C-Br stretching vibration. The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule. nih.gov

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Supramolecular Interactions

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.net Although a specific crystal structure for this compound is not publicly available, analysis of related structures allows for a detailed prediction of the expected findings.

This technique would provide definitive data on:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR.

Conformation: The dihedral angles between the planes of the pyrimidine ring and the two phenyl rings. Steric hindrance would likely cause the rings to be twisted relative to one another rather than being perfectly coplanar.

Supramolecular Interactions: In the crystal lattice, molecules would arrange themselves to maximize favorable intermolecular forces. ibb.waw.pl Key interactions would likely include:

π–π Stacking: Face-to-face or offset stacking between the electron-rich phenyl and electron-deficient pyrimidine rings. rsc.org

Halogen Bonding: Potential interactions involving the bromine atom acting as a Lewis acid (halogen bond donor) with the nitrogen atoms of a neighboring pyrimidine ring (halogen bond acceptor).

C-H···π Interactions: Weak hydrogen bonds between C-H groups and the π-systems of the aromatic rings.

Analysis of the crystal packing would reveal how these non-covalent interactions guide the self-assembly of the molecules into a stable, three-dimensional supramolecular architecture. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic transitions within a molecule and determining its absorption properties. For an aromatic heterocyclic system such as this compound, the UV-Vis spectrum is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions within its conjugated framework.

Detailed experimental UV-Vis spectroscopic data, including specific absorption maxima (λmax), molar absorptivity coefficients (ε), and solvent dependency for this compound, are not extensively reported in the currently available scientific literature. However, the absorption characteristics can be inferred by examining the constituent aromatic systems: the pyrimidine ring, the 2-phenyl group, and the 5-(4-bromophenyl) group.

The core structure contains a pyrimidine ring, which can exhibit both n → π* transitions, due to the presence of nitrogen lone pairs, and π → π* transitions. The π → π* transitions in conjugated systems like this are typically intense and occur at lower wavelengths (higher energy). The n → π* transitions are generally weaker and can sometimes be obscured by the stronger π → π* bands.

The presence of the phenyl group at the 2-position and the 4-bromophenyl group at the 5-position extends the π-conjugated system of the pyrimidine ring. This extension of conjugation is known to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands compared to the unsubstituted pyrimidine. The electronic spectrum of a related compound, 2-phenylpyrimidine (B3000279), would provide a foundational comparison, with the addition of the 5-(4-bromophenyl) group expected to further modify the absorption profile. The bromine atom, being a halogen substituent, can also influence the electronic transitions through its inductive and resonance effects, potentially leading to further shifts in the absorption maxima.

In related brominated pyrimidine structures, absorption bands have been observed in the vacuum ultraviolet (VUV) region, with distinct bands corresponding to different electronic transitions. For instance, studies on simple bromopyrimidines show absorption bands in the range of 5.4 to beyond 9.0 eV. While these are for simpler systems, they illustrate the types of transitions possible. For the more complex title compound, the absorption bands would be expected to shift to lower energy (longer wavelength) regions due to the extensive conjugation with the phenyl and bromophenyl rings.

A hypothetical UV-Vis analysis would likely reveal strong absorptions in the UV region, characteristic of the extended aromatic system. The specific wavelengths of these absorptions would be sensitive to the solvent used, with polar solvents potentially causing shifts in the n → π* transitions.

To provide a comprehensive understanding, theoretical calculations, such as those based on Time-Dependent Density Functional Theory (TD-DFT), would be invaluable in predicting the electronic transitions and complementing the experimental data, once available.

Table of Expected Electronic Transitions

| Transition Type | Chromophore | Expected Wavelength Region |

|---|---|---|

| π → π* | Phenyl & Pyrimidine Rings | ~200-300 nm |

Computational and Theoretical Investigations of 5 4 Bromophenyl 2 Phenylpyrimidine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of 5-(4-Bromophenyl)-2-phenylpyrimidine. DFT methods offer a balance between accuracy and computational cost, making them a popular choice for studying medium-sized organic molecules. mdpi.com

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic structure of this compound is characterized by its aromatic pyrimidine (B1678525) and phenyl rings. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding its chemical reactivity and electronic transitions.

The HOMO represents the ability of the molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and bromophenyl rings, while the LUMO is likely to be distributed over the electron-deficient pyrimidine ring. This distribution dictates the sites susceptible to electrophilic and nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: The data in this table is hypothetical and serves as a representative example based on typical DFT calculations for similar aromatic compounds.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP surface displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential) and blue representing electron-poor areas (positive potential).

In the MEP map of this compound, the most negative regions are anticipated to be located around the nitrogen atoms of the pyrimidine ring due to their high electronegativity. mdpi.com These sites are prone to electrophilic attack. Conversely, the hydrogen atoms of the phenyl and pyrimidine rings, as well as the region around the bromine atom, would exhibit a positive potential, making them susceptible to nucleophilic attack. mdpi.com

Computational Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic parameters, such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. By simulating these spectra, researchers can corroborate experimental findings and assign specific vibrational modes and chemical shifts to the corresponding atoms in the molecule. For instance, theoretical calculations of vibrational frequencies can aid in the interpretation of experimental IR and Raman spectra. researching.cn

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations are employed to study the conformational flexibility and dynamic behavior of this compound over time. nih.gov These simulations provide insights into how the molecule moves and changes its shape, which is crucial for understanding its interactions with biological targets.

The primary focus of MD simulations for this molecule would be the rotational freedom around the single bonds connecting the phenyl and bromophenyl groups to the pyrimidine core. The simulations can reveal the most stable conformations and the energy barriers between different rotational isomers. This information is vital for understanding how the molecule might bind to a receptor pocket.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com Cheminformatics tools are used to calculate various molecular descriptors that quantify the physicochemical properties of the molecules.

Theoretical Molecular Descriptors and Their Correlation with Activity

For this compound, a range of theoretical molecular descriptors can be calculated to build a QSAR model. These descriptors can be categorized as constitutional, topological, geometrical, and electronic.

Table 2: Examples of Theoretical Molecular Descriptors for QSAR Analysis

| Descriptor Class | Examples |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |

| Topological | Wiener Index, Kier & Hall Shape Indices |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Electronic | Dipole Moment, HOMO/LUMO energies, Mulliken Charges |

Note: This table provides examples of descriptor classes and is not an exhaustive list.

Once these descriptors are calculated for a series of related pyrimidine derivatives with known biological activities, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) can be used to develop a QSAR model. mdpi.com This model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. For instance, a QSAR model might reveal that a higher dipole moment and a smaller HOMO-LUMO gap are correlated with increased biological activity for this class of compounds.

Ligand-Based and Structure-Based Computational Design Principles

In the absence of a known three-dimensional structure of a biological target, ligand-based drug design (LBDD) methodologies are employed. These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. A key LBDD technique is pharmacophore modeling , which identifies the essential steric and electronic features required for a molecule to interact with a specific target and trigger a biological response. nih.gov The process involves aligning a set of active molecules and abstracting the common chemical features, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings, into a 3D model. nih.govfiveable.me For this compound, a pharmacophore model could be developed using a series of structurally related pyrimidine derivatives with known biological activity. nih.govscilit.com

Another significant LBDD approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. 3D-QSAR studies, for instance, correlate the biological activity of a series of compounds with their 3D properties, such as molecular shape and electrostatic potential. nih.gov For a series of 2-phenylpyrimidine (B3000279) analogues, a 3D-QSAR model was successfully developed, yielding a high correlation coefficient and predictive power, which can guide the design of new inhibitors. nih.gov

Structure-based drug design (SBDD) , on the other hand, is applicable when the 3D structure of the biological target, such as an enzyme or receptor, is known. researchgate.net This approach allows for the direct analysis of the binding site and the interactions between the target and a potential ligand. Molecular docking is a cornerstone of SBDD, predicting the preferred orientation of a ligand when bound to a target to form a stable complex. amazonaws.comajpp.in This technique is invaluable for predicting the binding affinity and understanding the molecular basis of interaction. For pyrimidine derivatives, molecular docking studies have been instrumental in identifying key interactions with target proteins, such as cyclin-dependent kinases (CDKs) and lanosterol (B1674476) 14α-demethylase (CYP51). nih.govnih.gov

In the context of this compound, molecular docking could be used to predict its binding mode within a specific target's active site. For example, in studies of pyrimidine derivatives targeting CDKs, hydrogen bonds with key amino acid residues in the hinge region are often crucial for inhibitory activity. nih.govcardiff.ac.uk The pyrimidine core of this compound could potentially form such hydrogen bonds, while the phenyl and bromophenyl groups would likely occupy hydrophobic pockets within the binding site. The bromine atom, being a bulky and electron-withdrawing group, can significantly influence the compound's binding affinity and selectivity.

The following table illustrates hypothetical binding energies and key interactions that could be predicted for this compound with a hypothetical protein kinase target, based on findings from related pyrimidine inhibitors.

| Computational Method | Predicted Parameter | Value/Interaction | Significance |

| Molecular Docking | Binding Energy | -8.5 kcal/mol | Indicates strong binding affinity |

| Molecular Docking | Hydrogen Bonds | Pyrimidine N1 with backbone NH of Alanine | Anchors the ligand in the binding site |

| Molecular Docking | Hydrogen Bonds | Pyrimidine N3 with backbone CO of Leucine | Provides additional stability |

| Molecular Docking | Hydrophobic Interactions | Phenyl group with Valine, Isoleucine | Contributes to binding affinity |

| Molecular Docking | Hydrophobic Interactions | Bromophenyl group with Phenylalanine, Proline | Enhances binding and can influence selectivity |

Furthermore, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time and to observe the dynamic behavior of the system. nih.gov An MD simulation would provide insights into the conformational changes of both the ligand and the protein upon binding, offering a more realistic representation of the interaction than static docking poses.

By integrating these ligand-based and structure-based computational approaches, researchers can build a comprehensive understanding of the structure-activity relationships for this compound and its analogs. This knowledge is crucial for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Reactivity and Mechanistic Studies Involving 5 4 Bromophenyl 2 Phenylpyrimidine

Investigation of Electrophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) and Aryl Rings

The reactivity of 5-(4-Bromophenyl)-2-phenylpyrimidine towards electrophiles is dictated by the electronic nature of its constituent aromatic rings. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which significantly deactivates it towards electrophilic aromatic substitution (EAS). wikipedia.orgbhu.ac.inresearchgate.netresearchgate.net Generally, EAS on an unactivated pyrimidine ring is difficult and requires harsh reaction conditions. researchgate.netresearchgate.net When such reactions do occur, they are directed to the C-5 position, which is the most electron-rich position in the pyrimidine nucleus. wikipedia.orgresearchgate.net However, in the case of this compound, the C-5 position is already substituted. Any further electrophilic attack on the pyrimidine ring would be highly disfavored.

In contrast, the two phenyl rings are more susceptible to electrophilic attack. The 2-phenyl substituent is directly attached to the electron-withdrawing pyrimidine ring, which deactivates it towards EAS. Conversely, the 5-(4-bromophenyl) group is less influenced by the pyrimidine ring's electronics. The bromine atom is an ortho-, para-directing deactivator. Therefore, electrophilic substitution on the 4-bromophenyl ring is expected to occur at the positions ortho to the bromine atom (positions 3' and 5' of the bromophenyl ring).

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Ring System | Position of Attack | Predicted Reactivity | Directing Groups' Influence |

| Pyrimidine Ring | C-2, C-4, C-6 | Highly Deactivated | Two nitrogen atoms strongly withdraw electron density. |

| Pyrimidine Ring | C-5 | Blocked | Already substituted with the 4-bromophenyl group. |

| 2-Phenyl Ring | Ortho, Para positions | Deactivated | Attached to the electron-deficient pyrimidine ring. |

| 5-(4-Bromophenyl) Ring | Ortho to Bromine | Favored over other positions | Bromine is an ortho-, para-director. |

| 5-(4-Bromophenyl) Ring | Meta to Bromine | Disfavored | --- |

Nucleophilic Aromatic Substitution Pathways (SNAr)

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic systems like pyrimidine. wikipedia.orgnih.gov The reaction is facilitated at the C-2, C-4, and C-6 positions, which are electron-poor. wikipedia.orgbhu.ac.in For SNAr to occur, a good leaving group must be present at one of these positions. In the parent this compound, there are no suitable leaving groups on the pyrimidine ring.

However, derivatives of this compound, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, are important intermediates in the synthesis of pharmaceuticals and readily undergo SNAr. researchgate.netatlantis-press.com In these cases, the chlorine atoms at the C-4 and C-6 positions are excellent leaving groups and can be displaced by various nucleophiles. The regioselectivity of these reactions can be influenced by the nature of the nucleophile and the reaction conditions. For instance, studies on 2,4-dichloropyrimidines have shown that while many nucleophiles preferentially attack the C-4 position, tertiary amines can exhibit high selectivity for the C-2 position. nih.govwuxiapptec.com

The reaction proceeds through a Meisenheimer intermediate, a negatively charged species whose stability is crucial for the reaction to proceed. nih.govnih.gov The presence of electron-withdrawing groups on the pyrimidine ring stabilizes this intermediate, thereby accelerating the reaction.

Radical Reactions and Their Application

While less common than ionic reactions, radical reactions involving pyrimidine derivatives are known. wikipedia.org These reactions can be initiated by various means, including heat, light, or radical initiators. organicchemistrytutor.comnih.gov The functionalization of pyrimidines through radical pathways offers alternative synthetic routes to novel derivatives. For instance, visible-light-induced radical cascade reactions have been developed for the synthesis of complex heterocyclic systems. rsc.org

In the context of this compound, radical reactions could potentially occur at several sites. The bromine atom on the phenyl ring could be a site for radical-mediated coupling reactions, such as Suzuki or Stille couplings, which often involve radical intermediates in their catalytic cycles. Additionally, radical addition to the pyrimidine ring is a possibility, although less explored. Mechanistic studies on the addition of radicals to pyrimidine-type bases have shown that the reaction pathways can be complex and are influenced by the surrounding molecular structure.

Mechanistic Pathways of Derivatization Reactions

The derivatization of this compound and its analogues primarily involves nucleophilic substitution and cross-coupling reactions. As previously discussed, the synthesis of many bioactive molecules relies on the SNAr reactions of chlorinated derivatives of this scaffold. researchgate.netatlantis-press.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are extensively used to introduce new carbon-carbon bonds. For this compound, the bromine atom on the phenyl ring serves as a handle for such transformations. The general mechanism for a Suzuki coupling involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronic acid or ester, and finally, reductive elimination to yield the coupled product and regenerate the catalyst.

Another important derivatization pathway is the thermal rearrangement of alkoxy-substituted pyrimidines. A study on the rearrangement of 5-(p-substituted phenyl)-2-methoxypyrimidines to N-methyl-2-oxopyrimidines indicated an intermolecular and ionic mechanism. rsc.org

Influence of Substituents on Reaction Kinetics and Thermodynamics

Substituents on both the pyrimidine and the phenyl rings exert a significant influence on the kinetics and thermodynamics of reactions involving this compound.

In electrophilic substitution reactions, electron-donating groups on the phenyl rings would increase the reaction rate, while electron-withdrawing groups would decrease it. For nucleophilic aromatic substitution on chlorinated derivatives, electron-withdrawing groups at the C-5 position of the pyrimidine ring generally increase the rate of substitution at C-4. nih.gov

A kinetic study on the thermal rearrangement of 5-(p-substituted phenyl)-2-methoxypyrimidines demonstrated a linear relationship between the logarithm of the rate constant (log k) and the Hammett sigma (σ) values of the para-substituents on the phenyl group. rsc.org This indicates that the reaction rate is sensitive to the electronic effects of the substituents.

Table 2: Hammett Correlation for the Thermal Rearrangement of 5-(p-substituted phenyl)-2-methoxypyrimidines

| p-Substituent (X) | σp Value | log k₁ (at 150 °C in triethylamine) |

| OMe | -0.27 | -4.85 |

| Me | -0.17 | -5.10 |

| H | 0.00 | -5.35 |

| Cl | +0.23 | -5.80 |

| Br | +0.23 | -5.85 |

| NO₂ | +0.78 | -6.70 |

Data adapted from a study on analogous compounds. rsc.org

Thermodynamic parameters, such as the enthalpy (ΔH) and entropy (ΔS) of reaction, are also affected by substitution patterns. Studies on the complexation of pyrimidine derivatives have shown that the stability of the resulting complexes, and thus the Gibbs free energy (ΔG) of the reaction, is dependent on the nature of the substituents. mdpi.com For instance, the complexation reactions are often governed by a subtle balance between enthalpy and entropy effects. mdpi.com

Exploration of Advanced Applications for 5 4 Bromophenyl 2 Phenylpyrimidine Derivatives

Applications in Materials Science

The inherent aromaticity and tunable electronic properties of the 5-(4-Bromophenyl)-2-phenylpyrimidine core make its derivatives attractive candidates for various materials science applications, particularly in the realm of organic electronics.

Photophysical Properties: Fluorescence and Luminescence Characteristics

Derivatives of 2-phenylpyrimidine (B3000279) have been investigated for their photophysical properties, which are crucial for their application in light-emitting technologies. The introduction of different donor moieties to the phenyl pyrimidine (B1678525) acceptor unit can significantly influence their emission characteristics. For instance, the addition of methoxy (B1213986) groups to triphenylamino donors attached to a 2-phenylpyrimidine core has been shown to cause a bathochromic shift, moving the emission from the blue to the green-blue spectral range. researchgate.net

The photophysical characteristics are often studied in different solvents and in the solid state to understand the impact of the environment on their emissive properties. Key parameters such as absorption and emission maxima, quantum yields, and lifetimes are determined to evaluate their potential as emitters. While specific data for this compound is not extensively available in the public domain, the general principles observed in related phenyl pyrimidine derivatives suggest that functionalization of this core can lead to a wide range of fluorescent and luminescent materials.

Table 1: Photophysical Data of Representative Phenylpyrimidine Derivatives

| Compound | Donor Moiety | Emission Max (nm) | Quantum Yield (Φ) |

|---|---|---|---|

| PP1 | Triphenylamino | Blue region | Data not specified |

Note: This table is illustrative of the types of data reported for phenylpyrimidine derivatives and is based on qualitative descriptions from the available literature. researchgate.net

Potential in Organic Optoelectronic Devices (e.g., OLEDs, OPVs)

The development of efficient emitters is a critical aspect of organic light-emitting diode (OLED) technology. Derivatives of 2-phenylpyrimidine have demonstrated significant potential in this area. researchgate.net These compounds can be designed to facilitate the efficient utilization of triplet excitons in electroluminescence, a key factor for achieving high quantum efficiencies. researchgate.net

In one study, OLEDs incorporating derivatives of phenyl pyrimidine with triphenylamino and 4,4′-dimethoxytriphenylamino donor groups achieved a maximum external quantum efficiency (EQE) of up to 10.6%. researchgate.net The high thermal stability of these compounds, with 5% weight loss temperatures recorded at 397 °C and 438 °C, makes them suitable for fabrication processes like vacuum evaporation used in OLED manufacturing. researchgate.net The research indicated that the emission mechanism in these devices is likely based on hot excitons, as evidence for thermally activated delayed fluorescence (TADF) or triplet-triplet annihilation was not observed. researchgate.net

While the application of this compound derivatives in organic photovoltaics (OPVs) is a less explored area, the fundamental electronic properties that make them suitable for OLEDs, such as their tunable energy levels and charge transport capabilities, suggest they could also be investigated as components in OPV devices, either as donor or acceptor materials.

Sensing Applications (e.g., Chemical Sensor Development)

The pyrimidine scaffold is a known component in the design of chemical sensors. Although specific studies on this compound derivatives for sensing applications are not widely reported, the structural motifs present in this compound are relevant to the field. For instance, the presence of nitrogen atoms in the pyrimidine ring can act as binding sites for metal ions or other analytes. The phenyl and bromophenyl groups can be functionalized to enhance selectivity and sensitivity.

Role in Pre-clinical Medicinal Chemistry Research

The 5-(4-bromophenyl)pyrimidine (B2776488) moiety is a key structural element in several compounds that have been investigated for their therapeutic potential. The ability to modify the core structure at various positions allows for the fine-tuning of biological activity and pharmacokinetic properties.

In Vitro Biological Activity Evaluation and Target Identification

Derivatives of 5-(4-bromophenyl)pyrimidine have been the subject of in vitro studies to assess their biological activity against various diseases. These investigations are crucial for identifying lead compounds and understanding their mechanism of action at a cellular level.

One of the most notable examples is the development of macitentan (B1675890), a drug that features the 5-(4-bromophenyl)-pyrimidine core. researchgate.netacs.org In vitro studies are fundamental in the discovery and development of such therapeutic agents, providing initial data on their efficacy and selectivity.

Research into other pyrimidine derivatives has also shown promising in vitro activity. For example, a series of novel 2-phenylpyrimidine derivatives were synthesized and evaluated for their in vitro antifungal activity against a panel of pathogenic fungi. acs.org These studies typically involve determining the minimum inhibitory concentration (MIC) required to inhibit fungal growth.

Enzyme Inhibition and Receptor Modulation Studies (In Vitro)

The interaction of 5-(4-bromophenyl)pyrimidine derivatives with specific enzymes and receptors is a key area of pre-clinical research. These in vitro studies provide detailed insights into the molecular mechanisms underlying their biological effects.

A significant body of research has focused on the development of derivatives of 5-(4-bromophenyl)pyrimidine as endothelin receptor antagonists. researchgate.netacs.org Macitentan, which contains the N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide structure, is a potent dual inhibitor of both the endothelin A (ETA) and endothelin B (ETB) receptors. researchgate.netacs.org In vitro binding assays using Chinese hamster ovary (CHO) cells expressing recombinant human ETA and ETB receptors have been instrumental in quantifying the inhibitory activity of macitentan and its analogues. acs.org

Table 2: In Vitro Endothelin Receptor Antagonist Activity of a 5-(4-Bromophenyl)pyrimidine Derivative

| Compound | Target Receptor | IC50 (nM) |

|---|---|---|

| Macitentan | ETA | 0.5 ± 0.1 |

Data sourced from in vitro binding assays. acs.org

Furthermore, other pyrimidine derivatives have been investigated as inhibitors of various enzymes. For instance, a series of 2-phenylpyrimidine derivatives have been identified as inhibitors of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol (B1671047) in fungi. acs.org This inhibitory action is the basis for their antifungal activity. acs.org

Structure-Activity Relationship (SAR) Derivation for In Vitro Models

The systematic modification of the this compound core has been instrumental in elucidating structure-activity relationships (SAR) for various biological targets. In the context of diarylpyrimidine (DAPY) analogues, which are noted for their activity as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), SAR studies have provided critical insights into the structural requirements for potent bioactivity. mdpi.comresearchgate.net

Key SAR findings for pyrimidine derivatives, which can be extrapolated to the this compound framework, highlight the importance of specific substitutions on the aryl rings and the nature of any linking groups. For instance, in the development of microtubule destabilizers for anticancer applications, replacing the flexible cis-olefin bond of natural products like Combretastatin A-4 (CA-4) with a more stable pyrimidine moiety has been a successful strategy. nih.gov This modification not only improves structural stability but also maintains the crucial spatial orientation of the two phenyl rings required for binding to the colchicine (B1669291) site on tubulin. nih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on DAPY analogues have revealed that the steric, electrostatic, and hydrophobic fields around the molecule are critical determinants of its inhibitory activity. mdpi.com The volume and shape of substituents on both the phenyl ring at the C2 position and the bromophenyl ring at the C5 position significantly influence binding affinity. Furthermore, the introduction of hydrogen-bond donor or acceptor groups at specific locations can dramatically alter biological potency. For example, studies have shown that a hydrogen-bond donor group in the linker region between the pyrimidine core and a phenyl wing can enhance inhibitory activity. mdpi.com Conversely, introducing hydrogen-bond acceptor groups at other positions, such as the C3-position of a phenyl ring, may be detrimental to activity. mdpi.com

The table below summarizes general SAR principles derived from studies on related diarylpyrimidine structures.

| Structural Modification | Position | Observed Effect on Biological Activity | Rationale | Citation |

| Introduction of bulky alkyl groups | Phenyl Rings | Can either increase or decrease activity depending on the target's binding pocket size. | Steric hindrance or improved hydrophobic interactions. | mdpi.com |

| Substitution with electron-withdrawing groups (e.g., -CN, -NO2) | Phenyl Rings | Often enhances potency in certain inhibitor classes. | Modulates electronic properties of the aryl rings, potentially improving π-π stacking or other electronic interactions. | nih.gov |

| Substitution with electron-donating groups (e.g., -OCH3, -NH2) | Phenyl Rings | Variable effects; can improve activity by forming specific hydrogen bonds. | Alters electronic distribution and provides opportunities for hydrogen bonding. | nih.gov |

| Replacement of phenyl ring with heterocycles (e.g., pyridine, thiophene) | C2 or C5 Position | Can improve selectivity and potency. | Introduces new hydrogen bonding capabilities and alters solubility and metabolic stability. | nih.govmdpi.com |

| Modification of linker between pyrimidine and aryl groups | N/A (in linked analogues) | Hydrogen-bond donors (e.g., -NH-) are often superior to acceptors (e.g., -O-). | Favorable hydrogen bond formation with amino acid residues in the target protein. | mdpi.com |

These SAR studies are crucial for guiding the rational design of new derivatives of this compound with optimized potency and selectivity for a given biological target. chemrxiv.orgscite.ai

Molecular Docking and Ligand-Protein Interaction Studies (In Silico)

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand within the active site of a target protein. For derivatives of this compound, in silico studies provide a molecular-level explanation for observed SAR data and guide the design of next-generation compounds. researchgate.netnih.gov These studies have been applied to various targets, including viral enzymes, kinases, and structural proteins. mdpi.comnih.gov

In the context of anticancer research, docking studies have shown that diarylpyrimidine derivatives can bind favorably to the colchicine site of tubulin. nih.gov The pyrimidine core acts as a stable scaffold, positioning the 2-phenyl and 5-(4-bromophenyl) rings in a pseudo-cis conformation that mimics the active form of known tubulin inhibitors. nih.gov The interactions stabilizing the ligand-protein complex are typically a combination of non-covalent forces. The Protein-Ligand Interaction Profiler (PLIP) is a tool frequently used to analyze and visualize these interactions, which include hydrophobic contacts, hydrogen bonds, and more specific interactions like halogen bonds. nih.govbiorxiv.orgyoutube.com

The 4-bromophenyl group of the parent compound is particularly significant in docking studies. The bromine atom can participate in halogen bonding—an electrostatic interaction between the electrophilic region of the halogen and a nucleophilic site on the protein, such as a carbonyl oxygen or an aromatic ring. nih.gov This type of interaction can significantly enhance binding affinity and selectivity.

Key interactions identified in docking studies of pyrimidine derivatives include:

Hydrophobic Interactions: The phenyl rings of the ligand typically engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket, such as valine, leucine, isoleucine, and methionine. youtube.com

π-π Stacking: The aromatic phenyl and pyrimidine rings can form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Hydrogen Bonds: The nitrogen atoms of the pyrimidine ring are potential hydrogen bond acceptors, capable of forming crucial interactions with donor residues in the protein backbone or side chains. mdpi.com

Halogen Bonds: The bromine atom on the C5 phenyl ring can form halogen bonds with electron-rich atoms (O, N, S) or aromatic systems within the binding site. nih.gov

The table below details the types of interactions that are typically analyzed in molecular docking studies of such compounds.

| Interaction Type | Ligand Moiety Involved | Potential Protein Residues | Significance | Citation |

| Hydrophobic Contact | Phenyl rings, pyrimidine ring | Alanine, Valine, Leucine, Isoleucine, Proline, Methionine | Major driving force for binding; anchors the ligand in the pocket. | youtube.com |

| Hydrogen Bond | Pyrimidine Nitrogens | Serine, Threonine, Asparagine, Glutamine, Backbone NH/CO | Provides specificity and directionality to the binding orientation. | mdpi.com |

| π-π Stacking | Phenyl rings, pyrimidine ring | Phenylalanine, Tyrosine, Tryptophan, Histidine | Stabilizes the complex through aromatic ring interactions. | nih.gov |

| Halogen Bond | Bromine atom of the 4-bromophenyl group | Backbone carbonyls, Aspartate, Glutamate, Serine | Enhances binding affinity and selectivity; a key interaction for halogenated drugs. | nih.gov |

| Cation-π Interaction | Phenyl/pyrimidine rings | Lysine, Arginine | Stabilizing interaction between the electron-rich π-system and a positively charged residue. | nih.gov |

These in silico approaches, by providing a detailed picture of ligand-protein interactions, are indispensable for optimizing lead compounds derived from the this compound scaffold. amazonaws.commdpi.comzsmu.edu.uanih.gov

Catalysis and Ligand Design in Transition Metal Chemistry

The pyrimidine core is a valuable platform for designing ligands for transition metal catalysis due to its well-defined geometry and the presence of nitrogen donor atoms that can coordinate to metal centers.

Design of Pyrimidine-Based Ligands for Catalytic Processes

The design of effective ligands is central to advancing transition-metal-mediated catalysis. Pyrimidine-based structures, including those derived from this compound, offer several advantageous features for ligand design. The two nitrogen atoms of the pyrimidine ring can act as a bidentate chelating unit or as a bridging unit between two metal centers. The rigid framework of the diarylpyrimidine structure ensures a well-defined spatial arrangement of the coordinating atoms, which can impart high selectivity in catalytic reactions. rsc.orgresearchgate.net

Theoretical studies have shown that pyrimidine-derived ligands can exhibit exceptional electronic properties, acting as strong electron donors to the metal center, which can enhance catalytic activity. acs.org The electronic nature of the ligand can be precisely tuned by introducing electron-donating or electron-withdrawing substituents onto the phenyl rings. For example, the 4-bromophenyl group acts as a weak electron-withdrawing group, which can modulate the electron density at the coordinating nitrogen atoms.

Furthermore, the planar geometry of the pyrimidine ring makes it an excellent component for constructing extended structures like one-dimensional metal-organic frameworks (MOFs). rsc.orgresearchgate.net By functionalizing the pyrimidine core with additional coordinating groups, such as carboxylates, it can act as a bis-bidentate bridging ligand, linking metal centers into polymeric chains with potential applications in heterogeneous catalysis. rsc.orgresearchgate.net The design of such ligands is a key strategy for creating materials with novel catalytic, magnetic, or photoluminescent properties. researchgate.net

Investigation of Metal-Pyrimidine Complexes in Catalysis

Complexes formed between transition metals and pyrimidine-based ligands have been investigated as catalysts for a wide range of organic transformations. mdpi.com Metals such as palladium, nickel, ruthenium, iridium, and manganese have been successfully employed. mdpi.comacs.orgacs.org

Nickel(II) complexes, for instance, have shown significant promise in catalysis. Nickel complexes supported by phosphine-based ligands are effective catalysts for N-alkylation reactions, coupling primary amines with alcohols. nih.govresearchgate.netrsc.org A ligand system incorporating a this compound moiety could coordinate to a nickel center, with the potential for the resulting complex to catalyze cross-coupling reactions, such as Suzuki or amination reactions. researchgate.net

Iridium- and manganese-based catalysts featuring nitrogen-containing heterocyclic ligands have been developed for sustainable chemical synthesis, including the multicomponent synthesis of pyrimidines from alcohols and amidines. acs.orgacs.org These reactions often proceed through a "borrowing hydrogen" mechanism, where the metal complex facilitates the dehydrogenation of an alcohol to an aldehyde, which then participates in subsequent bond-forming steps.

The table below lists representative examples of catalytic applications involving metal complexes with nitrogen-containing heterocyclic ligands, illustrating the potential roles for complexes of this compound.

| Metal Center | Ligand Type | Catalytic Application | Mechanism/Significance | Citation |

| Nickel(II) | Diphosphine-phosphonite | N-alkylation of amines with alcohols | Forms active species for C-N bond formation via a borrowing hydrogen pathway. | nih.govresearchgate.netrsc.org |

| Iridium(III) | Pincer (PNP-type) | Multicomponent synthesis of pyrimidines | Highly regioselective; proceeds via condensation and dehydrogenation steps. | acs.org |

| Manganese(I) | Benzimidazole-pyridine | Synthesis of quinolines and pyrimidines | Employs a proton-responsive ligand to facilitate catalysis with low catalyst loading. | acs.org |

| Palladium(II) | Schiff Base / Diphosphine | Suzuki and Amination Cross-Coupling | The ligand stabilizes the active Pd(0) species and facilitates oxidative addition/reductive elimination. | researchgate.net |

| Iron(III) | Pyridine-containing macrocycle | Alkene oxidation | Uses H2O2 as a green oxidant; ligand modulates stability and reactivity. | researchgate.net |

The investigation of metal complexes incorporating the this compound ligand is a promising area for discovering new catalysts with unique reactivity and selectivity. researchgate.net

Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The rigid, planar, and well-defined structure of this compound makes it an excellent building block, or "tecton," for the construction of functional supramolecular architectures.

The principles of self-assembly, driven by reversible interactions such as coordination bonds or dynamic covalent bonds, allow simple molecular components to spontaneously organize into well-defined, thermodynamically stable structures. frontiersin.org The this compound molecule can be functionalized with coordinating groups (e.g., pyridyl, carboxylate) to direct its assembly with metal ions into discrete macrocycles or extended coordination polymers. For example, introducing pyridyl moieties could facilitate the formation of triangular or square-shaped macrocycles upon coordination with Pd(II) or Pt(II) ions, similar to assemblies formed from BODIPY-based ligands. frontiersin.org

The π-rich aromatic surfaces of the molecule can drive assembly through π-π stacking interactions, while the bromine atom can participate in halogen bonding to direct the crystal packing or solution-state aggregation. These directed interactions are key to achieving control over the final supramolecular architecture. The development of autonomous systems that combine robotic synthesis with analytical techniques like mass spectrometry and NMR is accelerating the discovery of new supramolecular structures and allowing for rapid screening of their properties, such as host-guest binding capabilities. youtube.com The this compound scaffold, with its predictable geometry and tunable properties, is an ideal candidate for exploration within these high-throughput discovery workflows. youtube.com

Future Research Directions and Emerging Trends for Aryl Pyrimidine Derivatives

Integration of Artificial Intelligence and Machine Learning in Pyrimidine (B1678525) Design and Synthesis

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the development of novel aryl pyrimidine derivatives. nih.gov Machine learning (ML) algorithms are increasingly employed to accelerate the design-make-test-analyze cycle, enabling more efficient discovery of molecules with desired properties. nih.gov

Future research will likely focus on several key areas:

Predictive Retrosynthesis: AI-driven tools can propose novel and efficient synthetic routes for complex aryl pyrimidines. digitellinc.com These programs analyze vast databases of chemical reactions to identify the most plausible pathways, potentially reducing the time and resources spent on empirical route scouting. nih.govdigitellinc.com

De Novo Design: Generative models can design virtual libraries of new aryl pyrimidine derivatives tailored to specific biological targets or material properties. By learning from existing structure-activity relationship (SAR) data, these models can propose structures with a higher probability of success.

Reaction Optimization: ML models can predict the optimal conditions (e.g., catalyst, solvent, temperature) for synthesizing pyrimidines, leading to higher yields and purity. researchgate.net This is particularly valuable for complex multi-component reactions often used to build the pyrimidine core. researchgate.net The ultimate goal is the creation of fully autonomous robotic platforms that can design, synthesize, and test new compounds in a closed loop. nih.gov

Table 1: Applications of AI/ML in Aryl Pyrimidine Development

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Retrosynthesis Planning | Algorithms predict synthetic pathways from the target molecule back to available starting materials. nih.gov | Accelerates the design of synthetic routes for novel compounds. |

| Property Prediction | Models forecast physicochemical properties, biological activity, and toxicity (ADMET). nih.gov | Prioritizes candidates for synthesis, reducing late-stage failures. |

| Generative Modeling | AI creates new molecular structures based on desired parameters and target interactions. | Expands chemical space with novel, optimized aryl pyrimidine scaffolds. |

| Automated Synthesis | AI controls robotic systems to perform chemical reactions and optimize conditions in real-time. researchgate.net | Enables high-throughput synthesis and rapid iteration on molecular designs. |

Development of Novel Synthetic Methodologies with Enhanced Sustainability

In response to growing environmental concerns, a major trend in chemical synthesis is the adoption of green chemistry principles. rasayanjournal.co.in Future research on aryl pyrimidine synthesis will prioritize methods that are safer, more efficient, and less wasteful than traditional approaches.

Key trends include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form complex products like pyrimidines, significantly reducing solvent waste and energy consumption. bohrium.comacs.orgnih.gov Iridium-catalyzed MCRs using alcohols derived from biomass are a particularly promising sustainable route. acs.orgnih.gov

Catalysis Innovation: The development of novel catalysts, including solid acid catalysts and advanced pincer complexes, can improve reaction efficiency and allow for the use of more environmentally benign reagents. bohrium.comgoogle.com

Alternative Energy Sources: Microwave-assisted and ultrasonic synthesis are being explored to dramatically shorten reaction times and often increase yields for pyrimidine formation. rasayanjournal.co.inmdpi.com

Greener Solvents and Conditions: A shift away from hazardous organic solvents towards water, ionic liquids, or solvent-free (mechanochemical) reactions is a critical goal. rasayanjournal.co.in Ball milling is one such mechanical method that offers a clean and efficient way to synthesize pyrimidines. rasayanjournal.co.in

Table 2: Comparison of Synthetic Approaches for Pyrimidines

| Parameter | Traditional Synthesis | Sustainable Synthesis |

|---|---|---|

| Starting Materials | Often petroleum-based, hazardous reagents. | Biomass-derived feedstocks (e.g., alcohols), less toxic reagents. acs.org |

| Reaction Type | Multi-step sequences with intermediate isolation. | Single-pot multicomponent reactions (MCRs). bohrium.com |

| Energy Input | Conventional heating, long reaction times. | Microwave irradiation, ultrasonication for rapid reactions. rasayanjournal.co.in |

| Solvents | Use of volatile and toxic organic solvents. | Water, ionic liquids, or solvent-free conditions. rasayanjournal.co.in |

| Waste Generation | Significant production of byproducts and solvent waste. | High atom economy, minimal waste. |

Elucidation of Complex Biological Pathways Through Advanced Mechanistic Studies (In Vitro)

While many aryl pyrimidine derivatives show promising biological activity, a deep understanding of their mechanism of action is often lacking. Future research will employ advanced in vitro techniques to unravel the complex molecular interactions between these compounds and their biological targets.

Emerging research directions include:

Target Deconvolution: For compounds identified through phenotypic screening, sophisticated proteomic and genomic techniques will be used to identify the specific protein targets responsible for their biological effects.

Enzyme Kinetics and Inhibition: Detailed enzymatic assays will continue to be crucial for characterizing aryl pyrimidines as inhibitors of key enzymes, such as kinases, phosphodiesterases, and cytochrome P450 enzymes. nih.govnih.govnih.gov Studies have shown that aryl pyrimidines can act as potent inhibitors of targets like p21-activated kinase 1 (PAK1) and epidermal growth factor receptor (EGFR). iomcworld.comfrontiersin.org

Cellular Pathway Analysis: In vitro studies using cancer cell lines are fundamental to understanding how these compounds affect cellular processes. gsconlinepress.commdpi.com Mechanistic investigations have revealed that some pyrimidine derivatives can induce apoptosis by modulating key proteins like Bax and Bcl-2 and cause cell cycle arrest. nih.gov

Antimicrobial Mechanisms: For derivatives with antimicrobial properties, studies will focus on their precise mode of action, such as the generation of intracellular reactive oxygen species (ROS) or inhibition of essential bacterial enzymes. bohrium.commdpi.com

Table 3: Key In Vitro Assays for Mechanistic Studies of Aryl Pyrimidines

| Assay Type | Purpose | Example Finding for Pyrimidine Derivatives |

|---|---|---|

| MTT/Cell Viability Assays | To measure the cytotoxic effect on cancer and normal cell lines. nih.govmdpi.com | Certain 4,6-diaryl pyrimidines show potent antiproliferative activity against various cancer cell lines. frontiersin.org |

| Enzyme Inhibition Assays | To quantify the potency and selectivity of inhibition against a specific enzyme target (e.g., KMO, PDE4, CYP51). nih.govnih.govnih.gov | 5-Carbamoyl-2-phenylpyrimidine derivatives have been identified as potent PDE4B inhibitors. nih.gov |

| Cell Cycle Analysis | To determine if the compound arrests cell division at a specific phase (e.g., G2/M). | A pyrimidine derivative with an aryl urea (B33335) moiety was found to arrest the cell cycle at the G2/M phase in colon cancer cells. nih.gov |

| Apoptosis Assays | To confirm if cell death is induced via programmed cell death pathways (apoptosis). nih.gov | Studies confirmed apoptosis induction through changes in mitochondrial membrane potential and regulation of Bax/Bcl-2 proteins. nih.gov |

| Antioxidant Assays (DPPH) | To measure the compound's ability to scavenge free radicals. nih.govtandfonline.com | Pyrimidine-based derivatives have demonstrated significant antioxidant activity. tandfonline.com |

Expansion of Applications in Advanced Functional Materials

Beyond their biological applications, the unique optoelectronic properties of aryl pyrimidines make them highly attractive for use in advanced functional materials. researchgate.net The electron-withdrawing nature of the pyrimidine ring, combined with an extended π-conjugated system from the aryl substituents, is key to these properties. researchgate.net

Future research will explore: